molecular formula C12H19N3 B1423083 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine CAS No. 1250301-26-8

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No. B1423083
M. Wt: 205.3 g/mol
InChI Key: NAEAIOLWLQLRLN-UHFFFAOYSA-N
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Description

“3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine” is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions have been used to form various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C12H18N2O.ClH/c1-10-3-2-8-14 (12 (10)15)9-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7,9H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Biomimetic Iron(III) Complexes

A study by Sundaravel et al. (2011) investigated iron(III) complexes with ligands including N,N-bis(pyrid-2-ylmethyl)-N-(2-hydroxyethyl)amine, which share structural similarities with 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine. These complexes were used as functional models for catechol dioxygenases, demonstrating how ligand design can influence iron(III) complexes' reactivity in oxygenation reactions (Sundaravel et al., 2011).

Stabilization of Simple Imines by Ruthenium(II)

Whebell and Keene (1986) explored the oxidation of secondary amines coordinated to ruthenium(II), including piperidine. This research highlights the minor π-back-bonding between the ruthenium(II) metal center and imine ligands, contributing to the understanding of coordination chemistry relevant to compounds like 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine (Whebell & Keene, 1986).

Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline

Mac et al. (2010) synthesized a novel fluorescent dye related to 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine. This compound functions as a sensor for fluorescence detection of inorganic cations in polar solvents, showcasing its potential application in analytical chemistry (Mac et al., 2010).

Helical Silver(I) Coordination Polymers

Zhang et al. (2013) constructed helical silver(I) coordination polymers using ligands such as N-(pyridin-2-ylmethyl)pyridin-3-amine. This study offers insights into the self-assembly and structural properties of coordination polymers, which can be pertinent to the study of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine derivatives (Zhang et al., 2013).

Asymmetric Hydrogenation of Pyridines

Research by Glorius et al. (2004) presented an auxiliary-based method for the asymmetric hydrogenation of substituted pyridines. This method is significant for the stereoselective formation of piperidines, relevant to the understanding of 3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine's chemistry (Glorius et al., 2004).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-8-15(7-5-12(10)13)9-11-4-2-3-6-14-11/h2-4,6,10,12H,5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEAIOLWLQLRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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